molecular formula C15H26N4O2 B1437785 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine CAS No. 1029413-43-1

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine

Cat. No. B1437785
M. Wt: 294.39 g/mol
InChI Key: SHZGLPIAOJMENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-BOC-Piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color .


Molecular Structure Analysis

The IUPAC name for this compound is “2- {1- [ (tert-butoxy)carbonyl]piperidin-4-yl}acetate” and its SMILES representation is "CC © ©OC (=O)N1CCC (CC ( [O-])=O)CC1" .


Physical And Chemical Properties Analysis

This compound has a melting point range of 96°C to 102°C . Its InChI Key is ZXFLMSIMHISJFV-UHFFFAOYSA-M .

Scientific Research Applications

Synthesis of Enantiomerically Pure Piperidin-2,4-diones

Research by Kuznetsov et al. (2014) explores the diastereoselective allylation of pyrazol-4-yl derived imines, leading to the synthesis of enantiomerically pure 6-(pyrazol-4-yl)-piperidin-2,4-diones. This synthesis involves the conversion of diastereomeric homoallylsulfinamides into N-Boc-homoallylamines, which are then used to synthesize these piperidin-2,4-diones (Kuznetsov et al., 2014).

Synthesis of Potential PET Ligands for CB1 Receptors

Kumar et al. (2004) reported the synthesis of a compound structurally related to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine, aimed at developing a potential PET imaging agent for CB1 receptors. This research outlines the process of synthesizing and evaluating these compounds for their potential in positron emission tomography (PET) imaging (Kumar et al., 2004).

Safety And Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and removing to fresh air and keeping comfortable for breathing if inhaled .

properties

IUPAC Name

tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGLPIAOJMENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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